molecular formula C20H18Cl2N6O4 B14946752 Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B14946752
M. Wt: 477.3 g/mol
InChI Key: XZYGOXAWTVKAFF-UHFFFAOYSA-N
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Description

ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a cyano group, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including the formation of the oxadiazole ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the cyano and dichlorophenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways. Additionally, its industrial applications could include the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE stands out due to its unique combination of functional groups Similar compounds may include other oxadiazole derivatives or molecules with cyano and dichlorophenyl groups

Properties

Molecular Formula

C20H18Cl2N6O4

Molecular Weight

477.3 g/mol

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C20H18Cl2N6O4/c1-4-31-20(30)15-9(2)28(19-18(25-10(3)29)26-32-27-19)17(24)13(8-23)16(15)12-6-5-11(21)7-14(12)22/h5-7,16H,4,24H2,1-3H3,(H,25,26,29)

InChI Key

XZYGOXAWTVKAFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)C3=NON=C3NC(=O)C)C

Origin of Product

United States

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